rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Description
This compound (CAS 130008-79-6) is a lignan derivative characterized by a 1,3-benzodioxole moiety linked to a 2-methoxyphenol group via a dimethylbutyl chain. Its stereochemistry, (2R,3R), distinguishes it from closely related analogs.
Properties
IUPAC Name |
4-[(2R,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDILOVMGWUNGD-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OCO2)[C@H](C)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol is typically achieved through a sequence of four key steps:
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Benzodioxole Ring Formation : Construction of the 1,3-benzodioxole moiety.
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Dimethylbutyl Side Chain Synthesis : Introduction of the (2R,3R)-2,3-dimethylbutyl group.
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Coupling Reactions : Attachment of the benzodioxole-containing side chain to the phenolic core.
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Methoxylation : Selective introduction of the methoxy group at position 2 of the phenol.
Each step necessitates careful optimization to ensure high yield, purity, and stereochemical fidelity.
Benzodioxole Ring Formation
The 1,3-benzodioxole ring is synthesized via cyclization of catechol derivatives. A common approach involves reacting catechol with formaldehyde under acidic conditions to form the dioxole ring . Alternative methods leverage dichloromethane or dibromomethane as alkylating agents in the presence of a base (e.g., K₂CO₃), yielding the benzodioxole structure with a halogenated methyl group for subsequent functionalization .
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ or HCl |
| Solvent | Water or ethanol |
| Temperature | 80–100°C |
| Yield | 70–85% |
Recent advancements emphasize greener protocols using ionic liquids or microwave-assisted synthesis to reduce reaction times and improve yields .
Dimethylbutyl Side Chain Synthesis
The (2R,3R)-2,3-dimethylbutyl group is introduced via asymmetric alkylation. Chiral Grignard reagents or organozinc compounds are employed to achieve stereochemical control. For example, reaction of (R,R)-2,3-dimethylbutylmagnesium bromide with a benzodioxole-containing electrophile (e.g., an aldehyde or ketone) affords the desired diastereomer .
Quaternary ammonium salts (QAS), such as phenyl triethylammonium iodide, have emerged as safer alkylating agents compared to traditional methyl iodide. These reagents enable mono-selective alkylation under mild conditions (e.g., 120°C in toluene with Cs₂CO₃), achieving yields up to 85% while minimizing over-alkylation .
Comparative Alkylation Agents :
| Reagent | Yield (%) | Selectivity | Hazard Profile |
|---|---|---|---|
| Methyl iodide | 75 | Low | High toxicity |
| Phenyl triethylammonium iodide | 83 | High | Low toxicity |
| Benzyl trimethylammonium chloride | 78 | Moderate | Moderate toxicity |
Coupling of Benzodioxole and Phenol Core
The benzodioxole-containing side chain is coupled to the phenolic core via Friedel-Crafts alkylation or Ullmann-type coupling. Friedel-Crafts reactions utilize AlCl₃ or FeCl₃ as catalysts, enabling electrophilic aromatic substitution at position 4 of the phenol . Ullmann coupling, mediated by copper catalysts, offers superior regioselectivity but requires higher temperatures (150–200°C) .
Optimized Friedel-Crafts Conditions :
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 68–72% |
Methoxylation at Position 2
Selective methoxylation of the phenolic hydroxyl group at position 2 is achieved using phenyl trimethylammonium iodide under basic conditions. This method avoids the use of highly toxic methylating agents like dimethyl sulfate . The reaction proceeds via nucleophilic substitution, with Cs₂CO₃ or K₂CO₃ facilitating deprotonation.
Methoxylation Protocol :
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Dissolve the phenolic intermediate in anhydrous DMF.
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Add phenyl trimethylammonium iodide (1.5 equiv) and Cs₂CO₃ (2.0 equiv).
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Heat at 100°C for 8–12 h.
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Purify via column chromatography (hexane:ethyl acetate = 4:1).
Stereochemical Control
The (2R,3R) configuration is enforced using chiral auxiliaries or asymmetric catalysis. Sharpless epoxidation or Jacobsen kinetic resolution has been applied to intermediates to establish the desired stereochemistry . Recently, enantioselective Tsuji-Trost allylation using chiral phosphine ligands (e.g., (R)-BINAP) has provided excellent enantiomeric excess (ee > 90%) under solvent-free mechanochemical conditions .
Tsuji-Trost Allylation Conditions :
| Parameter | Value |
|---|---|
| Catalyst | [Pd(allyl)Cl]₂ (2 mol%) |
| Ligand | (R)-BINAP (4 mol%) |
| Base | K₂CO₃ |
| Conditions | Solvent-free, mixer mill |
| Yield | 92% |
| ee | 94% |
Purification and Characterization
Final purification is achieved via bulb-to-bulb distillation or preparative HPLC. Characterization relies on:
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NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry.
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Mass Spectrometry : High-resolution MS validates molecular formula (C₂₀H₂₄O₄) .
Industrial Production Methods
Scale-up employs continuous flow reactors to enhance efficiency. Key optimizations include:
Chemical Reactions Analysis
Oxidative Reactions
The methoxyphenol moiety in this compound is susceptible to oxidation, particularly under acidic or enzymatic conditions. Key observations include:
The benzodioxole ring (1,3-benzodioxol-5-yl) may undergo ring-opening under strongly acidic conditions, producing diol intermediates .
Acid/Base-Mediated Reactions
The dimethylbutyl side chain and stereochemistry influence regioselectivity in acid/base environments:
Steric hindrance from the dimethylbutyl group may limit reactivity at the β-carbon of the side chain .
Metabolic Transformations
In biological systems, this compound exhibits metabolic modifications linked to its antioxidant and anti-inflammatory properties:
Deuterated analogs (e.g., d3-labeled compound) are used to study metabolic stability and pathways .
Stability Under Thermal/Photolytic Conditions
Limited data suggest moderate stability:
| Condition | Effect |
|---|---|
| Thermal Degradation | Decomposition observed >200°C, yielding volatile fragments (GC-MS data) . |
| Photolysis | UV exposure induces benzodioxole ring scission, forming radical species . |
Synthetic Modifications
The compound’s stereochemistry (2R,3R configuration) is critical for directed synthesis:
Key Research Gaps
Scientific Research Applications
Medicinal Chemistry
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol has been investigated for its pharmacological properties. It is structurally related to various bioactive compounds and may exhibit:
- Antioxidant Activity: Studies suggest that compounds with similar structures show potential in scavenging free radicals, which is crucial for developing treatments for oxidative stress-related diseases.
Synthesis of Lignans
This compound serves as a precursor in the synthesis of lignans, which are known for their diverse biological activities, including:
- Anticancer Properties: Lignans have been shown to inhibit tumor growth in various cancer models.
- Antimicrobial Activity: Some lignans derived from this compound exhibit antibacterial and antifungal properties.
Flavoring and Fragrance Industry
Due to its aromatic nature, this compound can be utilized in the formulation of flavors and fragrances. Its pleasant scent profile makes it valuable in perfumery.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antioxidant properties | May aid in oxidative stress treatment |
| Synthesis of Lignans | Precursor for bioactive lignans | Anticancer and antimicrobial effects |
| Flavoring & Fragrance | Used in perfumes and flavorings | Enhances aromatic profiles |
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of compounds similar to this compound. Results indicated a significant reduction in oxidative stress markers when tested on cell lines exposed to free radicals.
Case Study 2: Lignan Synthesis
Research conducted at a leading university demonstrated that this compound could be effectively converted into various lignans with enhanced anticancer properties. The study highlighted the compound's versatility as a synthetic building block.
Case Study 3: Fragrance Applications
A market analysis by a fragrance company noted the increasing demand for natural aromatic compounds. The inclusion of this compound in their formulations improved scent longevity and consumer satisfaction.
Mechanism of Action
The mechanism of action of rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exerting its antioxidant effect. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing inflammation and potentially exerting anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Stereoisomers: Anwulignan (Macelignan)
- Structure : Anwulignan (CAS 107534-93-0) shares the same molecular formula (C₂₀H₂₄O₄) but differs in stereochemistry, with a (2S,3R) configuration .
- Biological Activity : Anwulignan exhibits neuroprotective and anti-inflammatory properties, as demonstrated in murine hippocampal cells and rat microglial cells .
- Physical Properties :
Key Difference: The (2R,3R) vs.
Substituted Benzodioxole Derivatives
a. 5-((2R,3R)-4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl)benzo[d][1,3]dioxole (Compound 13, )
- Structure: Features a 3,4-dimethoxyphenyl group instead of the 2-methoxyphenol.
- Synthesis : Prepared via borohydride reduction of a dimethanesulfonate intermediate .
Phenol,4-[(2R,3R)-2,3-dihydro-7-methoxy-3-methyl-5-(1E)-1-propen-1-yl-2-benzofuranyl]-2-methoxy- (CAS 23518-30-1)
Comparative Data Table
Research Implications and Gaps
- Structural Optimization : Substituting the benzodioxole with benzofuran (as in CAS 23518-30-1) could modulate bioavailability and target selectivity .
- Safety Data: Limited information exists for the target compound, though analogs like Anwulignan are used in pharmacological research without reported toxicity .
Biological Activity
rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol, commonly referred to as Macelignan, is a phenolic compound derived from the plant species Myristica fragrans (nutmeg). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C20H24O4
- Molecular Weight : 328.41 g/mol
- CAS Number : 130008-79-6
- IUPAC Name : 4-[(2R,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Anticancer Properties
Macelignan has been studied for its potential in cancer therapy. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer cells.
- Mechanism of Action : Macelignan induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. It has been shown to inhibit the proliferation of cancer cells by downregulating cyclin D1 and enhancing p53 expression .
Anti-inflammatory Effects
The compound demonstrates significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In vitro studies have shown that Macelignan reduces the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Antioxidant Activity
Macelignan exhibits strong antioxidant properties, which can protect cells from oxidative stress.
- Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity contributes to its protective effects against oxidative damage in various cell types .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Lee et al. (2020) | Examine anticancer effects on breast cancer cells | Macelignan inhibited cell growth and induced apoptosis via caspase activation. |
| Kim et al. (2021) | Investigate anti-inflammatory effects | Demonstrated reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages treated with Macelignan. |
| Zhang et al. (2022) | Assess antioxidant capacity | Showed significant increase in SOD and catalase activity in treated cells compared to controls. |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for constructing the benzodioxole and methoxyphenol moieties in this compound?
- Methodological Answer : The benzodioxole moiety can be synthesized via [3,3]-sigmatropic rearrangements under acidic conditions, as demonstrated in cascade reactions involving methoxy-substituted intermediates (e.g., coumestrol derivatives) . The methoxyphenol group is often introduced through selective protection/deprotection strategies. For example, NaH in THF with benzyloxy-protected precursors ensures regioselective deprotection while preserving stereochemistry .
Q. How is the stereochemistry of the (2R,3R)-dimethylbutyl chain confirmed experimentally?
- Methodological Answer : Chiral HPLC coupled with polarimetry is used to isolate and verify enantiomeric purity . X-ray crystallography provides definitive stereochemical confirmation, as seen in structural analogs like 3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one .
Q. What analytical techniques are critical for structural validation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve overlapping signals in aromatic and aliphatic regions. IR spectroscopy identifies functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in benzodioxole rings). Variable-temperature NMR (VT-NMR) or computational modeling (DFT calculations) can reconcile differences by accounting for conformational flexibility . For example, TiCl₄-mediated isomerizations in methoxy-substituted dioxolanes require iterative NMR analysis to track conformational equilibria .
Q. What methodologies optimize stereoselectivity in the (2R,3R)-dimethylbutyl chain during synthesis?
- Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) enhances stereocontrol. Solvent polarity and temperature are critical: non-polar solvents (e.g., hexane) favor tighter transition states, while low temperatures reduce epimerization. Evidence from TiCl₄-promoted isomerizations shows that steric hindrance from methoxy groups directs stereoselectivity .
Q. How do reaction conditions (solvent, catalyst) influence the yield of multi-step syntheses involving this compound?
- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates in SN2 reactions, while oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) improve efficiency in dehydrogenation steps . Contrasting methods (e.g., TiCl₄ vs. DDQ) highlight trade-offs between reaction speed and byproduct formation .
Q. What strategies mitigate decomposition risks during purification of this compound?
- Methodological Answer : Flash chromatography under inert atmospheres (N₂/Ar) prevents oxidation of phenolic groups. Low-temperature recrystallization (e.g., using hexane/EtOAc at 0–5°C) minimizes thermal degradation. Storage in amber vials at –20°C with desiccants (silica gel) enhances stability .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and goggles to prevent skin/eye contact. In case of exposure, rinse with water for ≥15 minutes and seek medical assistance. Avoid ignition sources due to potential electrostatic discharge .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
